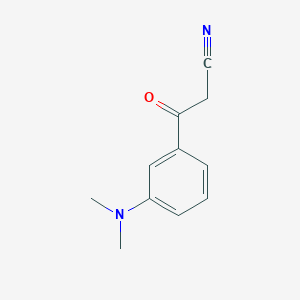

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile

Description

Molecular Architecture and Stereochemical Features

The molecular formula of this compound is C₁₁H₁₂N₂O, with a molecular weight of 188.23 grams per mole. The compound features a distinctive structural arrangement where a dimethylamino group is positioned at the meta location (position 3) of a phenyl ring, which is directly connected to a 3-oxopropanenitrile moiety. This specific positioning of the dimethylamino group creates unique electronic properties compared to its ortho and para isomers.

The molecular architecture can be described as containing three key structural components that work in concert to define the compound's properties. The phenyl ring serves as the central aromatic core, providing stability and planarity to the overall structure. The dimethylamino substituent at position 3 introduces electron-donating characteristics through resonance and inductive effects, while the 3-oxopropanenitrile side chain introduces both electron-withdrawing carbonyl and nitrile functionalities.

The stereochemical considerations for this compound are primarily related to the conformational flexibility around the carbon-carbon single bond connecting the phenyl ring to the carbonyl carbon. The presence of the bulky dimethylamino group and the planar nature of the conjugated system influences the preferred conformations. The nitrile group exhibits linear geometry due to the sp hybridization of the carbon-nitrogen triple bond, while the carbonyl group maintains its characteristic trigonal planar geometry.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 887591-49-3 |

| Topological Polar Surface Area | 44.1 Ų |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 3 |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Infrared spectroscopy provides definitive identification of the key functional groups present in this compound. The characteristic absorption bands appear in predictable regions that correspond to the distinct vibrational modes of the constituent functional groups. The nitrile group exhibits a sharp, strong absorption in the region around 2180-2190 cm⁻¹, which is consistent with the carbon-nitrogen triple bond stretching vibration. This frequency range is characteristic of aromatic nitriles and falls within the typical "ghost town" region of infrared spectra where few other functional groups absorb.

The carbonyl functionality displays its characteristic strong absorption in the region around 1680-1700 cm⁻¹, which corresponds to the carbon-oxygen double bond stretching vibration. This frequency is typical for α,β-unsaturated ketones and aryl ketones, where conjugation with the aromatic system causes a slight shift to lower frequencies compared to isolated carbonyl groups. The aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, while the aliphatic carbon-hydrogen bonds of the dimethylamino group and methylene bridge absorb below 3000 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and connectivity. For the related 4-dimethylamino isomer, proton nuclear magnetic resonance data shows characteristic patterns that would be expected for the 3-isomer as well. The dimethylamino protons typically appear as a singlet around 3.0 parts per million due to rapid exchange and equivalent magnetic environments. The methylene protons adjacent to the carbonyl group exhibit characteristic chemical shifts around 4.5 parts per million, reflecting the deshielding effect of the adjacent carbonyl group.

The aromatic proton signals provide information about the substitution pattern on the benzene ring. For the 3-dimethylamino isomer, the aromatic protons would display a complex multipicity pattern due to the meta substitution, unlike the simpler doublet pattern observed for para-substituted derivatives. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon around 185-190 parts per million and the nitrile carbon around 115-120 parts per million.

| Spectroscopic Technique | Key Absorption/Signal | Frequency/Chemical Shift |

|---|---|---|

| Infrared | Nitrile C≡N stretch | 2180-2190 cm⁻¹ |

| Infrared | Carbonyl C=O stretch | 1680-1700 cm⁻¹ |

| Infrared | Aromatic C-H stretch | >3000 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Dimethylamino protons | ~3.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methylene protons | ~4.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 185-190 ppm |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbon | 115-120 ppm |

Comparative Analysis with Structural Analogs (4-Hydroxy/4-Methoxy Derivatives)

The comparative analysis of this compound with its structural analogs reveals significant differences in physical properties, spectroscopic characteristics, and chemical reactivity patterns. The 4-hydroxy derivative, 3-(4-Hydroxyphenyl)-3-oxopropanoic acid, exhibits markedly different properties due to the presence of both hydroxyl and carboxylic acid functionalities. This analog has a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 grams per mole, demonstrating the structural modifications that occur when the dimethylamino group and nitrile functionality are replaced.

The 4-methoxy analog, 3-(4-Methoxyphenyl)-3-oxopropanenitrile, provides a more direct comparison as it retains the nitrile functionality while replacing the dimethylamino group with a methoxy substituent. This compound has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 grams per mole, with a melting point range of 125-130 degrees Celsius. The substitution of the dimethylamino group with a methoxy group results in significant changes in electron density distribution and consequently affects the compound's reactivity and spectroscopic properties.

The electronic effects of these different substituents create distinct patterns in their spectroscopic behavior. The dimethylamino group is a stronger electron-donating group compared to the methoxy group, which results in greater activation of the aromatic ring toward electrophilic substitution reactions. The hydroxyl group in the 4-hydroxy derivative can participate in hydrogen bonding interactions, which affects both its physical properties and its behavior in solution.

The infrared spectroscopic data for these analogs shows characteristic differences in the carbonyl stretching frequencies. The 4-methoxy derivative exhibits carbonyl absorption that may be slightly different from the dimethylamino compound due to the different electronic effects of the substituents. The presence of hydroxyl groups in related compounds introduces additional absorption bands in the 3200-3600 cm⁻¹ region, characteristic of oxygen-hydrogen stretching vibrations.

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Melting Point |

|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | 188.23 g/mol | Dimethylamino | Not specified |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | C₁₀H₉NO₂ | 175.19 g/mol | Methoxy | 125-130°C |

| 3-(4-Hydroxyphenyl)-3-oxopropanoic acid | C₉H₈O₄ | 180.16 g/mol | Hydroxy/Carboxylic | Not specified |

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry studies utilizing density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. While specific computational data for this exact compound is limited in the available literature, related studies on similar β-ketonitrile compounds and phenylhydrazone derivatives offer relevant theoretical frameworks. Density functional theory calculations have been employed to understand the conformational preferences and electronic properties of structurally related compounds containing similar functional group arrangements.

The molecular orbital analysis of β-ketonitrile compounds reveals important information about the electronic distribution and reactivity patterns. The highest occupied molecular orbital typically involves electron density concentrated on the aromatic ring and the dimethylamino substituent, while the lowest unoccupied molecular orbital is generally centered on the carbonyl and nitrile functionalities. This electronic arrangement influences the compound's behavior in both nucleophilic and electrophilic reactions.

Computational studies on related compounds have demonstrated that intramolecular interactions between different functional groups can significantly influence molecular stability and conformation. The presence of electron-donating groups like dimethylamino can create favorable electronic interactions that stabilize certain conformational arrangements. These calculations also provide insights into the vibrational frequencies that correspond to experimental infrared spectroscopic observations.

The computational analysis of hydrogen bonding patterns in related compounds shows that nitrile groups can participate in weak intermolecular interactions, which affects crystalline packing and solution behavior. The calculations indicate that the nitrile nitrogen can act as a hydrogen bond acceptor, while the carbonyl oxygen provides another site for intermolecular interactions. These theoretical predictions are consistent with experimental observations of infrared frequency shifts in hydrogen-bonding environments.

Molecular orbital calculations also provide information about the electronic transitions that give rise to ultraviolet-visible absorption spectra. The extended conjugation between the aromatic ring, carbonyl group, and the electron-donating dimethylamino substituent creates chromophoric systems that absorb in the near-ultraviolet and visible regions of the electromagnetic spectrum.

| Computational Parameter | Typical Range/Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Variable | Electronic reactivity |

| Lowest Unoccupied Molecular Orbital Energy | Variable | Electron affinity |

| Dipole Moment | 2-6 Debye | Polarity and solubility |

| Rotational Barriers | 10-25 kJ/mol | Conformational flexibility |

| Hydrogen Bond Strength | 5-20 kJ/mol | Intermolecular interactions |

Properties

IUPAC Name |

3-[3-(dimethylamino)phenyl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUXSNSKJGQSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695997 | |

| Record name | 3-[3-(Dimethylamino)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-49-3 | |

| Record name | 3-[3-(Dimethylamino)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Condensation of Methyl 3-(Dimethylamino)benzoate with Acetonitrile

Overview:

A widely reported method involves the reaction of methyl 3-(dimethylamino)benzoate with acetonitrile in the presence of sodium hydride (NaH) as a strong base to yield 3-(3-dimethylamino-phenyl)-3-oxo-propionitrile.

Reaction Conditions and Procedure:

- Sodium hydride (1.34 g, 33.48 mmol, 60% dispersion in mineral oil) is added to acetonitrile (6 mL) dissolved in toluene (20 mL) at 0 °C under an inert atmosphere.

- The mixture is stirred and heated to 50 °C for 2 hours to generate the reactive anion intermediate.

- Subsequently, methyl 3-(dimethylamino)benzoate (2 g, 11.16 mmol) in toluene (20 mL) is added.

- The reaction mixture is heated further at 110 °C for 4 hours under inert atmosphere.

- Upon completion, the mixture is quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, filtered, and concentrated.

- The crude product is purified by column chromatography using silica gel and a petroleum ether/ethyl acetate (4:1) solvent system.

Yield and Product Characteristics:

- The isolated yield is approximately 57%.

- The product is obtained as a yellow solid.

- Mass spectrometry (LC/MS ESI) shows a molecular ion peak at m/z 189.1 [M + 1]+.

| Parameter | Details |

|---|---|

| Starting materials | Methyl 3-(dimethylamino)benzoate, Acetonitrile |

| Base | Sodium hydride (NaH) |

| Solvent | Toluene |

| Temperature stages | 0 °C (NaH addition), 50 °C (anion formation), 110 °C (reaction) |

| Reaction time | 6 hours total |

| Yield | 57% |

| Product state | Yellow solid |

This method is efficient and reproducible, suitable for laboratory-scale synthesis and provides a moderate yield of the target compound.

Alternative Synthetic Routes via Cyanoacetylation and Rearrangement Reactions

Background:

Research on 3-oxoalkanenitriles, including this compound, has revealed novel synthetic approaches involving cyanoacetylation of electron-rich aromatic compounds, followed by rearrangement and condensation reactions.

- Electron-rich aromatic compounds such as 3-(dimethylamino)benzene derivatives react with cyanoacetic acid promoted by acetic anhydride, sometimes catalyzed by acids or bases, to form 3-oxoalkanenitriles.

- These intermediates can undergo further transformations, such as condensation with dimethylformamide dimethyl acetal (DMFDMA) to form enamino-nitriles, or with malononitrile to yield dialkylaminopyridines.

- Reaction with ethyl acetoacetate or acetylacetone in the presence of ammonium acetate leads to pyran or pyridine derivatives, indicating the versatility of the 3-oxoalkanenitrile scaffold for further functionalization.

- The formation of 3-oxoalkanenitriles involves nucleophilic attack of the aromatic ring on activated cyanoacetyl intermediates.

- Rearrangement pathways have been proposed based on NMR and NOE experiments, indicating the formation of trans-enaminonitriles as intermediates.

- These pathways highlight the potential for structural diversification starting from this compound.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Cyanoacetylation | Cyanoacetic acid, acetic anhydride, catalyst | 3-oxoalkanenitriles | Electron-rich aromatic substrates |

| Condensation with DMFDMA | DMFDMA, reflux | Enamino-nitriles | Trans stereochemistry confirmed by NOE |

| Reaction with malononitrile | Malononitrile, piperidine, refluxing ethanol | Dialkylaminopyridines | Michael addition intermediates |

| Reaction with acetylacetone | Acetylacetone, acetic acid, ammonium acetate | Dimethylpyridine derivatives | Rearrangement involved |

This synthetic versatility underscores the compound's importance as a synthetic intermediate and highlights alternative preparation routes that can be optimized for specific derivatives.

Industrial and Patent-Based Process: Condensation of Esters with Nitriles

Process Description:

A patented industrial process describes the production of 3-oxonitriles by condensation of carboxylic acid esters with carboxylic acid nitriles using sodium hydride suspensions.

- The reaction employs strong bases, such as sodium hydride suspensions (70-80%), to deprotonate nitriles and esters, facilitating condensation.

- This method is applicable when the alkyl groups attached to the nitrile and ester are identical to avoid product mixtures.

- Yields reported range from 65% to 80% depending on substrates and conditions.

- Although the patent focuses on general 3-oxonitriles, the methodology can be adapted for this compound by selecting appropriate ester and nitrile precursors.

- This approach is scalable and suitable for industrial production due to relatively high yields and straightforward reaction conditions.

| Parameter | Details |

|---|---|

| Reaction type | Condensation of carboxylic acid esters with nitriles |

| Base | Sodium hydride suspension (70-80%) |

| Yield | 65-80% |

| Substrate specificity | Requires identical alkyl groups on nitrile and ester for selectivity |

| Scale | Industrially applicable |

This process offers an alternative to laboratory-scale methods, emphasizing process efficiency and scalability.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-(dimethylamino)benzoate, Acetonitrile | Sodium hydride, Toluene, 0-110 °C, inert atmosphere | 57 | Laboratory scale, column chromatography purification |

| 2 | Electron-rich aromatic compounds, Cyanoacetic acid | Acetic anhydride, catalysts, DMFDMA, malononitrile | Variable | Novel cyanoacetylation and rearrangement routes, synthetic versatility |

| 3 | Carboxylic acid esters, Carboxylic acid nitriles | Sodium hydride suspension, strong base conditions | 65-80 | Industrial scale, requires matching alkyl groups |

Chemical Reactions Analysis

Types of Reactions

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research has indicated that derivatives of 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile exhibit potential anticancer properties. A study published in MDPI highlighted the synthesis of various 3-oxoalkanenitriles, demonstrating that modifications to the compound can lead to enhanced biological activity against cancer cell lines .

Neurological Disorders:

The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in neuropharmacology.

Organic Synthesis Applications

Intermediate in Synthesis:

this compound serves as a critical intermediate in synthesizing more complex organic molecules. Its utility in forming various functional groups through nucleophilic substitution reactions is well documented. For instance, it can be used to synthesize substituted pyrroles and other heterocyclic compounds .

Case Study 1: Anticancer Derivatives

A recent study synthesized a series of 3-oxoalkanenitriles from this compound, evaluating their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

Case Study 2: Neuroprotective Properties

In another study focusing on neurological applications, researchers modified the compound to enhance its binding affinity to specific receptors implicated in neurodegenerative diseases. The modified compounds demonstrated improved efficacy in preclinical models, indicating a promising direction for future drug development.

Mechanism of Action

The mechanism of action of 3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

*Calculated based on structural formula.

Key Observations:

- Steric Hindrance : Bulky substituents like the tert-butyl isoxazole in ESI-09 reduce binding pocket accessibility but improve specificity for EPAC proteins .

- Pharmacokinetics: Amino and hydroxy derivatives (e.g., 3-(4-amino-phenyl)-3-oxo-propionitrile) may exhibit higher polarity, influencing absorption and metabolic stability .

Enzyme Inhibition

- EPAC Antagonists : ESI-09 inhibits EPAC1/2 with low μM IC₅₀ values, suppressing Rap1 activation and pancreatic cancer metastasis. Its chloro-phenyl hydrazone moiety contributes to hydrophobic interactions with EPAC residues (e.g., Val386, Leu397) .

- Kinase Inhibitors : The pyrrolopyrimidine-containing analog (Pfizer’s patented compound) targets Janus kinases (JAK), underpinning its use in autoimmune therapies like Tofacitinib .

Structural-Activity Relationships (SAR)

- Positional Isomerism : Chloro-substituted analogs (2-, 3-, and 4-chloro) exhibit varied reactivity and target affinity. For instance, ESI-09’s 3-chloro-phenyl group optimizes EPAC binding, while 4-chloro derivatives favor synthetic applications .

- Heterocyclic Modifications : Isoxazole (ESI-09) and pyrrolopyrimidine (Pfizer compound) substituents confer distinct target selectivity, emphasizing the role of heterocycles in medicinal chemistry .

Biological Activity

3-(3-Dimethylamino-phenyl)-3-oxo-propionitrile is a compound belonging to the class of oxoalkanenitriles, characterized by its unique structure featuring a dimethylamino group and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The chemical formula for this compound is . Its structure can be visualized as a propionitrile derivative with a ketone functionality at the 3-position, which significantly influences its chemical properties and reactivity. The presence of the dimethylamino group enhances its nucleophilicity and solubility in organic solvents, making it an interesting target for various biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits binding affinity with several biological targets, particularly enzymes. Its inhibitory effects on specific enzymes can lead to potential therapeutic applications. For instance, studies have shown that this compound can inhibit certain kinases involved in cancer pathways, suggesting its role as a potential anticancer agent.

Anti-Inflammatory Properties

In addition to its enzyme inhibition capabilities, there is emerging evidence supporting the anti-inflammatory properties of this compound. It has been suggested that this compound may modulate inflammatory responses by interacting with key signaling pathways such as NF-κB and MAPK pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Dimethylaminophenyl)-3-oxobutyronitrile | Similar dimethylamino group; different carbon chain length | Different activity profiles |

| 4-(Dimethylamino)-2-methylbenzaldehyde | Contains aldehyde instead of nitrile | Potentially more reactive |

| 2-(Dimethylamino)-5-nitrobenzonitrile | Nitro group addition | Altered electronic properties |

These variations in substituents highlight how structural differences can lead to significant changes in biological behavior, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Research : In vitro studies have demonstrated that this compound inhibits proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .

- Inflammation Models : In vivo models of inflammation have shown that this compound reduces edema and inflammatory markers significantly compared to control groups. These findings support its potential use in treating chronic inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3-dimethylamino-phenyl)-3-oxo-propionitrile, and how can reaction conditions be optimized?

- Methodological Approach : The compound can be synthesized via a multi-step protocol involving condensation reactions and electrophilic substitution . For example, analogous compounds like 3-oxo-3-(thiophen-3-yl)propanenitrile are synthesized by reacting aromatic aldehydes with 3-oxo-propionitriles under basic conditions, followed by purification via column chromatography . Key optimization parameters include:

- Temperature : Maintaining 0–5°C during condensation to minimize side reactions.

- Catalysts : Using piperidine or triethylamine to enhance reaction efficiency.

- Purification : Employing HPLC or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Analytical Workflow :

- NMR : Compare experimental H and C spectra with computational predictions (e.g., using ChemDraw or Gaussian). For example, the nitrile group (C≡N) typically appears at ~110-120 ppm in C NMR, while the ketone (C=O) resonates at ~190-210 ppm .

- IR : Confirm functional groups via characteristic peaks: C≡N (~2240 cm), C=O (~1700 cm), and aromatic C-H (~3000 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., expected [M+H] = 205.1) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the aromatic ring) influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) Analysis : Studies on analogs like 3-oxo-3-(thiophen-2-yl)propanenitrile reveal that substituent positioning critically affects electronic properties and steric interactions. For instance:

- Thiophene vs. Phenyl : Thiophene derivatives exhibit higher electrophilicity due to sulfur’s electron-withdrawing effect, enhancing reactivity in nucleophilic additions .

- Dimethylamino Group : The electron-donating dimethylamino group at the 3-position increases solubility and may modulate binding affinity in enzyme inhibition assays .

Computational tools (e.g., DFT, molecular docking) can predict substituent effects on charge distribution and binding pockets .

Q. How can contradictory data in biological assays (e.g., inconsistent IC values) be systematically resolved?

- Troubleshooting Framework :

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

Metabolic Stability : Test compound stability in assay media using LC-MS to rule out degradation .

Off-Target Effects : Perform counter-screens against related targets (e.g., PKA for EPAC inhibitors) to confirm specificity .

Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch-to-batch variability .

Q. What computational methods are suitable for predicting the compound’s reaction pathways and regioselectivity?

- In Silico Strategies :

- DFT Calculations : Optimize transition states to identify kinetically favored pathways (e.g., ketone vs. nitrile reactivity).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF vs. THF) .

- Docking Studies : Map interactions with biological targets (e.g., EPAC proteins) to guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.